
11-Oxo Etiocholanolone-d4
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Overview
Description
11-Oxo Etiocholanolone-d4 is a metabolite of testosterone and cortisol. It is a labeled compound used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo Etiocholanolone-d4 involves multiple steps, starting from cortisol or testosterone. The compound is formed through intermediates such as cortisone and tetrahydrocortistone when derived from cortisol, and 5β-11-keto dihydrotestosterone and 3α-11-keto etiocholanediol when derived from testosterone .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic hydrolysis and solvolytic cleavage of steroid glucuronides and sulfates. These processes are followed by purification steps using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
11-Oxo Etiocholanolone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to 11-keto derivatives.
Reduction: Formation of 11β-hydroxy derivatives.
Substitution: Reactions involving the replacement of functional groups
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ethyl acetate, and β-glucuronidase. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include 11-keto testosterone, 11β-hydroxy-androsterone, and 11β-hydroxy-etiocholanolone .
Scientific Research Applications
Analytical Chemistry and Metabolomics
11-Oxo Etiocholanolone-d4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of steroid hormones in biological samples. Its deuterated nature allows for precise measurements by compensating for variability during sample preparation and analysis.
Case Study: Metabolomic Profiling
A study utilized non-targeted LC-MS to analyze urine samples from patients undergoing testosterone therapy. The findings highlighted significant increases in the excretion of 11-oxo etiocholanolone and its derivatives, demonstrating the utility of this compound as a reliable marker for monitoring steroid metabolism .
Endocrine Disorders and Clinical Diagnostics
Research indicates that this compound can be instrumental in diagnosing and understanding various endocrine disorders. It aids in assessing adrenal function and steroidogenesis pathways.
Case Study: Congenital Adrenal Hyperplasia
In patients with congenital adrenal hyperplasia (CAH), the measurement of urinary excretion levels of 11-oxo etiocholanolone provides insights into the alternative androgen synthesis pathway. A study reported that patients treated with modified-release glucocorticoids exhibited altered levels of this metabolite, which correlated with their clinical symptoms .
Anti-Doping Testing
The compound is also significant in the field of sports medicine for anti-doping purposes. Its presence can indicate the use of exogenous steroids, providing a tool for regulatory bodies to detect doping violations.
Case Study: Doping Control
Research has shown that measuring urinary levels of 11-oxo etiocholanolone can help differentiate between natural and synthetic steroid use. This application is critical for maintaining fair competition in sports .
Research on Psychiatric Disorders
Emerging studies suggest potential links between steroid metabolites like this compound and psychiatric conditions such as schizophrenia. Investigations into steroidomic profiles have revealed altered levels of various steroids, including 11-oxo derivatives, which may relate to disease pathophysiology .
Case Study: Schizophrenia
A study involving male patients with schizophrenia demonstrated significant differences in steroid metabolism compared to controls, suggesting that monitoring these metabolites could aid in understanding hormonal influences on mental health .
Summary of Applications
Application Area | Description | Key Findings/Insights |
---|---|---|
Analytical Chemistry | Internal standard for LC-MS/MS | Enhances accuracy in steroid hormone quantification |
Endocrine Disorders | Diagnostic tool for adrenal function | Correlates metabolite levels with clinical symptoms |
Anti-Doping Testing | Detection of synthetic steroid use | Differentiates between natural and synthetic steroids |
Psychiatric Research | Links between steroid metabolism and mental health | Altered profiles observed in psychiatric patients |
Mechanism of Action
The mechanism of action of 11-Oxo Etiocholanolone-d4 involves its interaction with enzymes such as 11β-hydroxysteroid dehydrogenase. This interaction inhibits the production of cortisol, thereby affecting various physiological processes. The compound also acts as a positive allosteric modulator of the GABA A receptor, exhibiting anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Etiocholanolone: A major metabolite of testosterone with similar properties.
11-Keto Testosterone: Another metabolite involved in steroid metabolism.
11β-Hydroxy-Androsterone: A related compound formed through reduction reactions .
Uniqueness
11-Oxo Etiocholanolone-d4 is unique due to its labeled nature, making it highly useful in tracing and quantifying steroid metabolism in various research applications. Its ability to inhibit cortisol production and modulate GABA A receptors also sets it apart from other similar compounds .
Q & A
Basic Research Questions
Q. How can 11-Oxo Etiocholanolone-d4 be detected and quantified in biological samples, and what analytical thresholds are considered reliable?
- Methodology : Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a validated method for detecting this compound and its metabolites. Researchers should calibrate instruments using deuterated internal standards (e.g., 11-Ketotestosterone-d4) to account for isotopic interference. A urine concentration threshold of 130 ng/mL for 11-Ketotestosterone (a key metabolite) has been established as a reference for doping control studies, based on single-dose pharmacokinetic trials .
- Key Considerations : Ensure matrix-matched calibration and validate recovery rates (≥80%) to minimize false positives/negatives.
Q. What is the metabolic pathway of this compound in humans, and how does its deuteration affect isotopic signature analysis?
- Methodology : In vivo studies using deuterated analogs (e.g., this compound) reveal that the compound undergoes hepatic oxidation to 11-Ketotestosterone, with deuteration at the C11 position reducing metabolic interference from endogenous steroids. Isotope ratio mass spectrometry (IRMS) can distinguish exogenous 11-Oxo derivatives by analyzing carbon isotope ratios (CIR), which typically show Δ values of -27.5‰ for deuterated metabolites .
- Data Contradictions : While urinary 11-Ketotestosterone concentrations correlate strongly with 11-Oxo administration, related metabolites like OHE and OHA show negligible changes, requiring multi-analyte confirmation .
Q. What enzymatic systems are involved in the biosynthesis of 11-oxo steroids, and how can these pathways be replicated in vitro?
- Methodology : Cytochrome P450 enzymes, particularly CYP87D18, catalyze C11 oxidation in steroid precursors like cucurbitadienol. For in vitro studies, co-expressing CYP enzymes with precursor synthases (e.g., SgCDS) in yeast systems yields 11-oxo derivatives, confirmed via LC/SPE-NMR/MS .
- Experimental Design : Optimize reaction conditions (pH 7.4, 37°C) and monitor product formation using deuterated substrates to track enzymatic efficiency.
Advanced Research Questions
Q. How do isotopic fractionation effects in this compound challenge the interpretation of doping control results, and what statistical methods resolve these ambiguities?
- Methodology : ΔCIR values between endogenous and exogenous steroids can overlap due to natural isotopic variance. Apply Bayesian statistical models to differentiate exogenous 11-Oxo-d4 metabolites, using thresholds such as ΔCIR < -28‰ for confirmed abuse. Longitudinal sampling (0–48 hours post-administration) improves detection windows, as metabolite concentrations peak at 14 hours .
- Data Contradictions : While KT (11-Ketotestosterone) shows strong dose-response correlation, its IRMS-based confirmation sensitivity diminishes after 24 hours due to isotopic dilution. Cross-validate with PD-KE (ΔCIR: -29‰) for robust results .
Q. What structural modifications enhance the specificity of 11-oxo steroid interactions with glucocorticoid receptors, and how do these modifications influence experimental outcomes?
- Methodology : Substituent effects at the C11 position (e.g., hydroxyl vs. oxo groups) alter receptor binding affinity. Molecular docking simulations reveal that the 11-oxo group has a -1.2 kcal/mol lower binding energy compared to hydroxylated analogs, attributed to steric hindrance reduction. Validate via competitive binding assays using deuterated ligands .
- Experimental Design : Use radiolabeled this compound (³H or ¹⁴C) to quantify receptor-ligand dissociation constants (Kd) in vitro.
Q. How can synthetic biology approaches optimize the production of 11-oxo steroids for controlled research applications?
- Methodology : Engineer Saccharomyces cerevisiae strains to overexpress CYP87D18 and precursor synthases (e.g., SgCDS). Fed-batch fermentation with deuterated glucose (D-glucose-d7) yields 11-oxo-24,25-epoxy cucurbitadienol at titers of 120 mg/L, confirmed via LC-MS/MS .
- Data Challenges : Low enzymatic turnover (kcat < 0.5 s⁻¹) necessitates codon optimization and chaperone co-expression to improve yield.
Q. Methodological Guidance for Researchers
- Analytical Validation : Always include deuterated internal standards (e.g., 11-Ketotestosterone-d4) in GC-MS workflows to correct for ion suppression and matrix effects .
- Ethical Compliance : Adhere to WADA/IOC guidelines for human studies, including informed consent and longitudinal monitoring of hormonal suppression .
- Data Reproducibility : Report raw data (e.g., CIR values, enzymatic kcat) in supplementary materials using standardized formats (e.g., .csv or .xlsx) to facilitate meta-analyses .
Properties
Molecular Formula |
C19H28O3 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1/i7D2,9D2 |
InChI Key |
IUNYGQONJQTULL-RVIUYABFSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
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